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Get Quote

Executive Summary

2-phenoxy-N-(4-phenoxyphenyl)acetamide (C20H17NOs) is a bioactive small molecule
characterized by a central acetamide linker connecting two phenoxy-substituted aromatic rings.
[1][2] As a member of the N-phenyl-2-phenoxyacetamide class, it functions as a privileged
scaffold in drug discovery. Its structural motif—combining a flexible hydrogen-bonding core with
dual hydrophobic domains—enables high-affinity interactions with diverse biological targets.

Key therapeutic areas associated with this scaffold include:

 Antitubercular Activity: Inhibition of Enoyl-ACP Reductase (InhA) in Mycobacterium
tuberculosis.

e Oncology: Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1a) and PARP-1 inhibition in
hepatocellular and breast cancer models.

 Inflammation: Selective inhibition of Cyclooxygenase-2 (COX-2).[3]
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This guide details the chemical profile, mechanism of action, synthesis protocols, and bioassay
methodologies for researchers utilizing this compound as a lead structure.

Chemical Profile & Structural Logic

hvsicochemical .

Property Value Relevance

2-phenoxy-N-(4- o
IUPAC Name ] Official nomenclature
phenoxyphenyl)acetamide

CAS Number 130711-87-4 Unique identifier

Molecular Formula C20H17NO3 Composition

Drug-likeness (Lipinski's Rule

Molecular Weight 319.36 g/mol
of 5)
_ High lipophilicity; membrane
LogP (Predicted) ~4.2-45 -
permeability
H-Bond Donors 1 (Amide NH) Receptor binding
H-Bond Acceptors 3 (Amide O, Ether O) Receptor binding
Rotatable Bonds 6 Conformational flexibility

Pharmacophore Analysis

The bioactivity of 2-phenoxy-N-(4-phenoxyphenyl)acetamide is driven by its three distinct
pharmacophoric regions:

e Head Group (2-Phenoxy): A hydrophobic aromatic ring that often occupies the S1 binding
pocket of proteases or the hydrophobic channel of receptors.

o Linker (Acetamide): Provides a rigid spacer with H-bond donor (NH) and acceptor (C=0)
capabilities, essential for orienting the molecule within the active site (e.g., hydrogen bonding
with the backbone of catalytic residues).

 Tail Group (4-Phenoxyphenyl): A bulky, extended hydrophobic moiety (diaryl ether). This "tail
is critical for potency, often extending into deep hydrophobic pockets (e.g., the substrate-
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binding loop of InhA).

Bioactivity Landscape & Mechanism of Action
Antitubercular Activity (InhA Inhibition)

The 2-phenoxy-N-phenylacetamide core is a validated scaffold for antitubercular agents.

e Mechanism: These compounds target InhA (Enoyl-ACP Reductase), a key enzyme in the
Type Il fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.

e Binding Mode: The "4-phenoxyphenyl" tail mimics the long-chain fatty acyl substrate,
inserting into the hydrophobic substrate-binding tunnel of InhA. The acetamide linker
positions the phenoxy head group near the NADH cofactor, disrupting the catalytic cycle.

» Efficacy: Analogues in this series have demonstrated Minimum Inhibitory Concentrations
(MIC) as low as 4-16 pg/mL against M. tuberculosis H37Rv strain.[4]

Anticancer Activity (HIF-1a & PARP-1)

Derivatives of this scaffold exhibit cytotoxicity against cancer cell lines (HepG2, MCF-7).

e HIF-1a Modulation: Phenoxyacetamides have been reported to repress Hypoxia-Inducible
Factor 1-alpha (HIF-1a), a transcription factor that promotes tumor survival in low-oxygen
environments. This downregulation is often mediated via the p53/MDM-2 pathway.

e PARP-1 Inhibition: Structural analogues (specifically those with electron-withdrawing groups
on the phenoxy rings) can inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), preventing DNA
repair in cancer cells and inducing apoptosis.

Anti-inflammatory Activity (COX-2)

The structural similarity to NSAIDs (like diclofenac or fenoprofen) allows certain
phenoxyacetamides to inhibit Cyclooxygenase-2 (COX-2).[3]

o Selectivity: The bulky "4-phenoxyphenyl" group can exploit the larger hydrophobic side
pocket of the COX-2 active site, potentially offering selectivity over COX-1.
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Synthesis Protocol

The synthesis of 2-phenoxy-N-(4-phenoxyphenyl)acetamide is achieved via a nucleophilic
acyl substitution (Schotten-Baumann type reaction).

Reaction Scheme

Reagents: Phenoxyacetyl chloride + 4-Phenoxyaniline Catalyst: Triethylamine (EtsN) or
Pyridine Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Phenoxyacetyl Chloride
(Electrophile)

B Siﬁ/iifgg\ﬂ Nucleophilic Attack [ Tetrahedral Elimination of HCI _ [ 2-phenoxy-N-(4-phenoxyphenyl)acetamide
: >

/V Temp: 0°C to RT Intermediate (Target Molecule)

y

4-Phenoxyaniline
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-phenoxy-N-(4-phenoxyphenyl)acetamide.

Step-by-Step Procedure

Preparation: Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous DCM (10 mL/mmol) in a
round-bottom flask.

o Activation: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
» Addition: Dropwise add Phenoxyacetyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
progress via TLC (Ethyl Acetate:Hexane 1:3).

o Workup:
o Wash the organic layer with 1N HCI (to remove unreacted amine).

o Wash with saturated NaHCOs (to remove unreacted acid chloride/acid).
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o Wash with brine, dry over anhydrous Na=SOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica
gel, EtOAc/Hexane gradient).

Experimental Bioassay Protocols
In Vitro Cytotoxicity Assay (MTT)

Used to determine the IC50 against cancer cell lines (e.g., HepG2, MCF-7).

e Seeding: Plate cells (1 x 104 cells/well) in 96-well plates and incubate for 24h at 37°C/5%
COa.

o Treatment: Add test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50,
100 pM). Ensure final DMSO concentration < 0.1%.

 Incubation: Incubate for 48 hours.
e Labeling: Add 10 pL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
e Solubilization: Remove media and add 100 pL DMSO to dissolve formazan crystals.

o Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Antimycobacterial Assay (MABA)

Used to determine MIC against M. tuberculosis H37Rv.

Inoculum: Prepare M. tuberculosis H37Rv suspension (McFarland standard 1).

Plate Setup: Use 96-well microplates. Add 100 puL Middlebrook 7H9 broth.

Dilution: Perform serial 2-fold dilutions of the test compound (range 100 pg/mL to 0.2 pg/mL).

Incubation: Add 100 L of inoculum. Incubate at 37°C for 7 days.

Development: Add Alamar Blue reagent. Incubate for 24 hours.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b325157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
The MIC is the lowest concentration preventing the color change.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism potential (Anticancer/Antitubercular) of
the scaffold.

2-phenoxy-N-(4-phenoxyphenyl)acetamide

(Scaffold)

Hydrophobic Tail Bindingignal Modulation “\Active Site Inhibition

Enoyl-ACP Reductase (InhA) HIF-1a / PARP-1 COX-2
((CEWEIEY] (Cancer Cells) (Inflammation)

Inhibition of Mycolic Acid Synthesis Apoptosis & Cell Cycle Arrest Reduced Prostaglandin Synthesis

Antitubercular Activity Antitumor Activity

(MIC: 4-16 pg/mL) (1C50: ~10-50 uM) Analgesic/Anti-inflammatory

Click to download full resolution via product page

Figure 2: Multi-target bioactivity profile of the 2-phenoxy-N-(4-phenoxyphenyl)acetamide
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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